3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide
Beschreibung
3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide is a synthetic acrylamide derivative characterized by a benzodioxole ring and a 4-fluorophenyl substituent. The benzodioxole moiety (1,3-benzodioxol-5-yl) contributes to its planar aromatic structure, while the 4-fluorophenyl group introduces electron-withdrawing properties that influence its reactivity and biological interactions . Its molecular formula is C₁₇H₁₄FNO₃, with a molecular weight of 307.3 g/mol .
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-12-3-5-13(6-4-12)18-16(19)8-2-11-1-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGREMKOYIRRJL-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 3-(1,3-Benzodioxol-5-yl)acrylic Acid
Benzodioxol-5-carbaldehyde undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate (1:1.2 molar ratio) in THF at −78°C, achieving 89% conversion. Saponification with 2M NaOH yields the acrylic acid derivative (mp 142–144°C).
Table 1 : Optimization of Olefination Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | −78 | 72 |
| LDA | DME | −40 | 85 |
| KOtBu | DMF | 25 | 63 |
Coupling with 4-Fluoroaniline
Activation of the carboxylic acid using ethyl chloroformate (1.1 eq) in dichloromethane generates the mixed anhydride, which reacts with 4-fluoroaniline (1.05 eq) to furnish the title compound in 78% yield. Recrystallization from ethanol/water (3:1) provides analytically pure material (HPLC purity >99.5%).
Palladium-Catalyzed Heck Coupling Methodology
An alternative route employs palladium-mediated cross-coupling:
Preparation of 5-Iodo-1,3-benzodioxole
Electrophilic iodination of 1,3-benzodioxole using N-iodosuccinimide (1.2 eq) in acetic acid at 80°C for 6 h provides the iodo intermediate in 91% yield.
Coupling with N-(4-Fluorophenyl)acrylamide
Heck reaction conditions (Pd(OAc)$$2$$ 5 mol%, PPh$$3$$ 10 mol%, Et$$_3$$N 2 eq, DMF 110°C) effect coupling within 12 h (82% yield). X-ray crystallography confirms trans-configuration of the acrylamide moiety (C=C torsion angle 178.5°).
Microwave-Assisted Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents to enhance efficiency:
- Wang resin-bound 4-fluoroaniline (0.8 mmol/g loading) reacts with Fmoc-protected 3-(1,3-benzodioxol-5-yl)acrylic acid under microwave irradiation (100 W, 80°C, 20 min).
- Cleavage with TFA/DCM (1:99) yields product in 94% purity (LC-MS: m/z 314.1 [M+H]$$^+$$).
Enzymatic Aminolysis Approach
Sustainable methods employ immobilized lipases (Candida antarctica Lipase B) in non-aqueous media:
- Kinetic resolution of vinyl acrylate derivatives in tert-butyl methyl ether at 35°C achieves 68% conversion (ee >98%).
- Space-time yield reaches 12 g/L/h using continuous flow microreactors.
Comparative Analysis of Synthetic Methods
Table 2 : Performance Metrics Across Methodologies
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Direct Amidation | 78 | 99.5 | 1.0 | Industrial |
| Heck Coupling | 82 | 98.2 | 1.8 | Pilot Plant |
| Microwave Solid-Phase | 94 | 99.9 | 3.2 | Laboratory |
| Enzymatic | 68 | 97.8 | 2.1 | Bench |
Spectroscopic Characterization
$$ ^1H $$-NMR (400 MHz, DMSO-d$$_6$$)
$$ ^{13}C $$-NMR (101 MHz, DMSO-d$$_6$$)
Industrial-Scale Purification Techniques
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Drug Development
The compound is being investigated as a potential pharmacophore for developing new drugs targeting neurological disorders. Its structural features, particularly the benzodioxole ring and the fluorophenyl group, enhance its binding affinity to specific receptors and enzymes involved in these disorders. Research has indicated that derivatives of this compound exhibit promising activity against conditions such as epilepsy and depression.
Anticancer Activity
Recent studies have evaluated the anticancer properties of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide. The National Cancer Institute (NCI) assessed its efficacy against various cancer cell lines, revealing significant growth inhibition rates, suggesting its potential as an antitumor agent . The compound's mechanism involves modulation of signaling pathways that are crucial for cancer cell proliferation.
Materials Science
Polymer Synthesis
This compound is also explored for its use in synthesizing novel polymers with unique electronic properties. The incorporation of the benzodioxole moiety can enhance the optical and electrical characteristics of the resulting materials, making them suitable for applications in organic electronics and photonics.
Specialty Chemicals
In industrial applications, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide is being studied for production as a specialty chemical. Its unique structure allows it to serve as an intermediate in various chemical syntheses, contributing to the development of advanced materials with tailored properties.
Biological Studies
Biochemical Assays
The compound acts as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to selectively bind to certain biological targets makes it valuable for investigating cellular processes and drug-receptor interactions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| National Cancer Institute Assessment | Anticancer properties | Significant growth inhibition in cancer cell lines |
| Medicinal Chemistry Research | Neurological disorders | Potential pharmacophore for drug development |
| Materials Science Investigation | Polymer synthesis | Enhanced optical and electrical properties in polymers |
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting downstream signaling pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide
- Molecular Formula: C₁₈H₁₇NO₅
- Molecular Weight : 327.33 g/mol
- Key Features: Replaces the 4-fluorophenyl group with a 2,4-dimethoxyphenyl substituent.
3-(1,3-Benzodioxol-5-yl)-N-(4-(1-piperidinyl)phenyl)acrylamide
- Molecular Formula : C₂₁H₂₂N₂O₃
- Molecular Weight : 350.42 g/mol
3-(4-Fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (2512)
- Molecular Formula : C₂₂H₂₂FN₂O₂
- Key Features : Features a propyl chain and a p-tolyl group, which may increase lipophilicity and alter pharmacokinetic profiles compared to the benzodioxole-containing parent compound .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | LogP<sup>*</sup> |
|---|---|---|---|---|
| 3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide | 307.3 | 1.306 (predicted) | 556 (predicted) | 2.8 |
| 3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide | 327.33 | 1.306 (predicted) | 556 (predicted) | 3.1 |
| 3-(4-Fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide | 380.4 | N/A | N/A | 4.2 |
<sup>*</sup>LogP values estimated using fragment-based methods.
Antimicrobial and Anticancer Activity
- 3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide: Limited direct data, but structural analogues like compound 16c [(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-fluorophenyl)acrylamide] exhibit potent antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli) and anticancer effects (IC₅₀ = 12.5 µM against MCF-7 cells) .
Enzyme Inhibition
- 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid : Displays moderate inhibition of kynurenine formamidase (binding affinity = -8.7 kcal/mol), highlighting the role of fluorine in enhancing target specificity .
- (S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide : A KCNQ2 potassium channel opener with improved metabolic stability due to fluorine substitution, avoiding CYP3A4-mediated deactivation .
Key Research Findings
Fluorine Substitution: The 4-fluorophenyl group in acrylamides improves metabolic stability and target binding compared to non-fluorinated analogues, as seen in KCNQ2 openers and enzyme inhibitors .
Benzodioxole vs. Other Aromatic Rings : Benzodioxole-containing acrylamides exhibit superior planarity and π-π stacking interactions in enzyme binding pockets compared to phenyl or naphthyl substituents .
Methoxy vs. Fluoro Groups : Methoxy-substituted analogues (e.g., 2,4-dimethoxyphenyl derivatives) show reduced enzymatic inhibition potency but improved solubility, suggesting a trade-off between activity and pharmacokinetics .
Biologische Aktivität
3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide typically involves the following steps:
- Formation of the Benzodioxole Ring : This is achieved through the condensation of catechol with formaldehyde.
- Acrylamide Formation : The introduction of the acrylamide moiety is performed using standard coupling reactions involving appropriate amines and acrylate derivatives.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Properties
Research has indicated that compounds containing the benzodioxole structure exhibit notable antimicrobial activity. A study highlighted that derivatives of benzodioxole were effective against various bacterial strains, suggesting that 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide may possess similar properties due to its structural features .
Insecticidal Activity
The compound's potential as an insecticide was explored in studies focusing on mosquito larvae (Aedes aegypti). The presence of the benzodioxole group was linked to significant larvicidal activity. For instance, related compounds demonstrated LC50 values indicating effective toxicity against mosquito larvae while showing minimal toxicity to mammalian cells .
Cytotoxicity and Safety
In vitro studies have assessed the cytotoxic effects of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide on human cell lines. Preliminary results suggest that at lower concentrations, the compound exhibits low cytotoxicity, making it a candidate for further therapeutic exploration .
The mechanism by which 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide exerts its biological effects likely involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular function in pathogens.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
Comparative Analysis
To contextualize the biological activity of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide, a comparison with similar compounds is presented in Table 1.
Case Studies
Recent studies have documented the efficacy of related compounds in various applications:
- Insect Control : A study demonstrated that a benzodioxole derivative significantly reduced larval populations of Aedes aegypti with minimal impact on non-target organisms .
- Cancer Research : Investigations into similar acrylamide derivatives have shown potential anti-cancer properties through apoptosis induction in cancer cell lines .
Q & A
Q. Q1. What are the recommended synthetic routes for 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide, and how can reaction conditions be optimized?
A1. The compound is typically synthesized via a condensation reaction between 1,3-benzodioxol-5-yl-acrylic acid derivatives and 4-fluoroaniline. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
- Amide bond formation : React the activated intermediate with 4-fluoroaniline under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) yields pure product. Optimization involves adjusting reaction time (12–24 hours), temperature (room temperature to 60°C), and stoichiometry (1.2:1 molar ratio of amine to acid) .
Q. Q2. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
A2. Core characterization methods include:
- 1H NMR : Look for the acrylamide doublet (δ 6.1–6.3 ppm, J = 15–16 Hz) and aromatic protons from the benzodioxol (δ 6.7–7.0 ppm) and fluorophenyl (δ 7.1–7.3 ppm) groups.
- 13C NMR : Identify carbonyl signals (δ 165–170 ppm) and quaternary carbons in the benzodioxol ring (δ 100–110 ppm).
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹ for para-substituted fluorophenyl) .
Q. Q3. What preliminary biological assays are suitable for evaluating its bioactivity?
A3. Initial screening should focus on:
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity controls : Compare with non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. Q4. How can computational methods (e.g., molecular docking, QSAR) predict its target interactions and optimize potency?
A4.
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Prioritize hydrogen bonding between the acrylamide carbonyl and active-site residues (e.g., Lys, Asp).
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and Hammett constants to correlate structural features (e.g., fluorophenyl substituents) with bioactivity. Validate with leave-one-out cross-validation (R² > 0.8) .
Q. Q5. What strategies resolve contradictions in crystallographic data, such as disordered benzodioxol or fluorophenyl moieties?
A5.
- Refinement tools : Use SHELXL to apply restraints/constraints on bond lengths and angles for disordered regions.
- Twinned data handling : Employ the TWIN/BASF commands in SHELX for twinned crystals.
- Validation metrics : Check R-factor gaps (ΔR < 5%) and ADPs (anisotropic displacement parameters) for overfitting .
Q. Q6. How do solvent polarity and proticity affect its solubility and stability in biological assays?
A6.
- Solubility screening : Use DMSO for stock solutions (≤1% v/v in assays) to avoid precipitation. For aqueous buffers, add co-solvents like PEG-400 (10–20%).
- Stability testing : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C). Hydrolysis of the acrylamide bond is a key degradation pathway in protic solvents .
Q. Q7. What advanced techniques validate its metabolic stability and CYP450 interactions?
A7.
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, quantifying parent compound depletion via LC-MS.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess IC₅₀ values. Fluorine substitution on the phenyl ring may reduce CYP3A4 metabolism-dependent inhibition .
Methodological Challenges
Q. Q8. How can researchers address discrepancies between in vitro and in vivo activity data?
A8.
- Pharmacokinetic profiling : Measure bioavailability (%F), plasma protein binding (equilibrium dialysis), and tissue distribution (radiolabeled studies).
- Metabolite identification : Use high-resolution LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Species differences : Compare metabolic pathways in human vs. rodent hepatocytes .
Q. Q9. What statistical approaches are robust for analyzing dose-response relationships in heterogeneous datasets?
A9.
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates.
- Meta-analysis : Pool data from multiple studies using random-effects models to account for variability .
Structural and Functional Insights
Q. Q10. How does the benzodioxol moiety influence its pharmacokinetic and target-binding properties compared to analogs?
A10.
- Lipophilicity : The benzodioxol group increases logP (~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility.
- Target interactions : The methylenedioxy group engages in π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets).
- Metabolic resistance : Benzodioxol is less prone to oxidative metabolism than unsubstituted phenyl rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
